4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine
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Overview
Description
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine is a heterocyclic compound that contains both a piperidine ring and an oxadiazole ring. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The oxadiazole ring is known for its biological activity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of organic bases and solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the oxadiazole ring or the piperidine ring.
Substitution: Both the oxadiazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are commonly used in pharmaceuticals and have diverse biological activities.
Uniqueness
4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-3-9-4-2-7(1)5-8-10-6-12-11-8/h6-7,9H,1-5H2 |
InChI Key |
LFZYIGTVLBILEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NOC=N2 |
Origin of Product |
United States |
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